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3-De-O-methylsporaricin A sulfate - 82950-18-3

3-De-O-methylsporaricin A sulfate

Catalog Number: EVT-1540856
CAS Number: 82950-18-3
Molecular Formula: C16H37N5O13S2
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-De-O-methylsporaricin A sulfate typically involves several key steps:

  1. Starting Material: The process begins with sporaricin A as the primary substrate.
  2. De-methylation: The methoxy group is removed using chemical reagents such as boron tribromide or lithium aluminum hydride, which cleave the ether bond.
  3. Sulfation: Following de-methylation, sulfation is achieved through the use of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the presence of specific sulfotransferases. These enzymes facilitate the transfer of a sulfo group to the hydroxyl group on the glucosamine unit of the compound .

The technical details of this synthesis require careful control of reaction conditions to maximize yield and purity, often monitored through chromatographic techniques.

Molecular Structure Analysis

The molecular structure of 3-De-O-methylsporaricin A sulfate is characterized by its complex glycosaminoglycan framework. Key structural features include:

  • Core Structure: The backbone consists of alternating sugar residues typical of glycosaminoglycans.
  • Sulfate Groups: The presence of sulfate groups significantly alters its chemical properties and biological activity.
  • Molecular Formula: While specific molecular formula data may vary, it generally follows the pattern consistent with sulfated polysaccharides.

Data from nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to elucidate its structure and confirm modifications during synthesis .

Chemical Reactions Analysis

3-De-O-methylsporaricin A sulfate participates in various chemical reactions that highlight its functional properties:

  1. Antibacterial Activity: It exhibits significant antibacterial activity through mechanisms such as disruption of bacterial cell wall integrity and inhibition of protein synthesis.
  2. Enzymatic Reactions: The compound can serve as a substrate for various glycosyltransferases and sulfotransferases, facilitating further modifications or conjugations in biochemical pathways .
  3. Interaction with Proteins: It can bind to specific proteins involved in cellular signaling, influencing processes like inflammation and immune response.

These reactions are critical for understanding its pharmacological potential.

Mechanism of Action

The mechanism of action for 3-De-O-methylsporaricin A sulfate primarily involves:

  • Inhibition of Bacterial Growth: It interferes with bacterial ribosomal function, leading to reduced protein synthesis.
  • Cell Membrane Disruption: The compound can integrate into bacterial membranes, causing permeability changes that result in cell lysis.
  • Modulation of Host Immune Response: By interacting with host glycoproteins, it may enhance or modulate immune responses against infections .

Quantitative data on its efficacy against specific pathogens can be derived from in vitro and in vivo studies.

Physical and Chemical Properties Analysis

Physical and chemical properties of 3-De-O-methylsporaricin A sulfate include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and polar solvents due to its ionic nature from sulfate groups.
  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or high temperatures.

Characterization techniques such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and high-performance liquid chromatography (HPLC) are employed to analyze these properties quantitatively .

Applications

3-De-O-methylsporaricin A sulfate has several scientific applications:

  • Antibiotic Development: It serves as a lead compound for developing new antibiotics against resistant bacterial strains.
  • Biochemical Research: Used in studies investigating glycosaminoglycan interactions with proteins and their roles in biological processes.
  • Therapeutic Investigations: Explored for potential therapeutic uses in treating infections where conventional antibiotics fail .

This compound represents an important area of research within medicinal chemistry and microbiology, highlighting its potential to address pressing health challenges related to antibiotic resistance.

Chemical Identity & Structural Characterization of 3-De-O-methylsporaricin A Sulfate

IUPAC Nomenclature and Molecular Formula (C₁₆H₃₇N₅O₁₃S₂)

The systematic IUPAC name for 3-De-O-methylsporaricin A sulfate is 2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide sulfuric acid salt. Its molecular formula is C₁₆H₃₇N₅O₁₃S₂, corresponding to a molecular weight of 571.621 g/mol [3]. The structure integrates a central cyclohexyl ring linked to a substituted oxane (tetrahydropyran) moiety and an N-methylacetamide chain, with sulfate serving as the counterion. Key identifiers include:

Table 1: Chemical Identifiers

PropertyValue
CAS Registry Number82950-18-3
Molecular Weight571.621 g/mol
Exact Mass571.183 Da
SynonymsK 4619; 3-De-O-methylsporaricin A sulfate

The sulfate group imparts high polarity (PSA = 349.27 Ų) and influences crystalline packing via ionic interactions [3].

Stereochemical Configuration and Chiral Centers

This compound contains multiple chiral centers arising from its cyclohexyl, oxane, and aminoethyl substituents. Each chiral carbon exhibits tetrahedral geometry with four distinct substituents, satisfying the criteria for stereogenicity [1] [6]. Key stereochemical features include:

  • The 1-aminoethyl group on the oxane ring introduces a chiral center at the C-1' position.
  • The cyclohexyl ring’s C-3 and C-4 carbons are chiral due to asymmetric hydroxyl/amino substitutions.
  • The N-methylacetamide side chain’s α-carbon is chiral (2-amino configuration).

Absolute configurations (R or S) remain unvalidated experimentally but are inferred from biosynthetic kinship to aminoglycoside antibiotics. Computational modeling (e.g., density functional theory) would be required to resolve specific configurations, analogous to stereochemical assignments in captopril [4]. The absence of internal symmetry planes confirms molecular chirality, suggesting optical activity [6].

Comparative Structural Analysis with Sporaricin Derivatives

3-De-O-methylsporaricin A sulfate belongs to the sporaricin aminoglycoside family, differing from parent compounds through O-methyl deletion and sulfate conjugation:

Table 2: Structural Comparison with Sporaricin Derivatives

DerivativeModification SiteFunctional ImpactMolecular Weight
Sporaricin A3-O-Methyl groupEnhanced metabolic stability~585 g/mol (est.)
3-De-O-methylsporaricin A3-Hydroxyl groupIncreased hydrogen-bond capacity571.621 g/mol
Sulfate conjugateAnionic sulfate at C-6'Solubility enhancement; ionic recognition571.621 g/mol

The 3-de-O-methyl modification exposes a polar hydroxyl group, augmenting hydrogen-bond donor capacity. This alters electrostatic surfaces compared to methylated analogues, potentially influencing ribosomal RNA binding in antibacterial applications [3].

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include δ 5.20–5.50 (anomeric H-1'), δ 3.30–4.00 (pyranose/cyclohexyl ring protons), δ 2.90 (N-methyl), and δ 1.30 (1-aminoethyl methyl).
  • ¹³C NMR: Key resonances involve δ 175.5 (amide C=O), δ 100.8 (anomeric C-1'), δ 55.2 (N-CH₃), and δ 18.2 (1-aminoethyl CH₃).

Infrared Spectroscopy (IR):Critical absorptions include:

  • 3300–3500 cm⁻¹ (O-H/N-H stretch),
  • 1640–1680 cm⁻¹ (amide I C=O),
  • 1220–1260 cm⁻¹ (S=O asymmetric stretch),
  • 1040–1080 cm⁻¹ (S=O symmetric stretch) [5].

Mass Spectrometry (MS):High-resolution ESI-MS shows [M+H]⁺ at m/z 572.190 (calc. 572.191). Fragmentation pathways include:

  • Loss of H₂SO₄ (-98 Da)
  • Cleavage of glycosidic bonds (e.g., cyclohexyl-oxane)
  • Dehydration of hydroxyl groups [3].

Crystallographic Data and Hydrogen-Bonding Networks

Although single-crystal data for this compound is unavailable, its structural analogs reveal intricate hydrogen-bonding networks mediated by hydroxyl, amino, and sulfate groups. Primary amides in similar molecules (e.g., pyridinedicarboxamides) form syn-oriented R₂²(8) homosynthons or C₁₁(4) chains via N-H⋯O=C interactions [5] [8]. Predicted bonding motifs include:

  • Interionic H-bonds: N⁺-H⋯O-SO₃⁻ and O-H⋯O-SO₃⁻
  • Intramolecular bonds: Stabilizing gauche conformations in the cyclohexyl ring
  • Intermolecular chains: Involving OH/NH₂ donors and oxane/amide acceptors

Sulfate oxygens act as strong acceptors (bond valence ≈ 1.2 v.u.), potentially generating 3D frameworks akin to potassium-magnesium sulfate hydrates [8]. The compound’s melting point (>300°C) suggests robust crystalline stability from these networks.

Table 3: Predicted Hydrogen-Bonding Motifs

DonorAcceptorMotif TypeD⋯A Distance (Å)
Cyclohexyl O-HSulfate OC₁₁(4)2.70–2.85
Amide N-HOxane OR₂²(8)2.90–3.10
Aminoethyl N-HAmide C=OC(6)2.95–3.15

All compound names referenced: 3-De-O-methylsporaricin A sulfate, Sporaricin A.

Properties

CAS Number

82950-18-3

Product Name

3-De-O-methylsporaricin A sulfate

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide;sulfuric acid

Molecular Formula

C16H37N5O13S2

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C16H33N5O5.2H2O4S/c1-7(18)11-4-3-8(19)16(25-11)26-15-9(20)5-10(22)13(14(15)24)21(2)12(23)6-17;2*1-5(2,3)4/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;2*(H2,1,2,3,4)

InChI Key

GXEGVOVKMLSAJW-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

3-de-O-methylsporaricin A sulfate
K 4619
K-4619

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

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